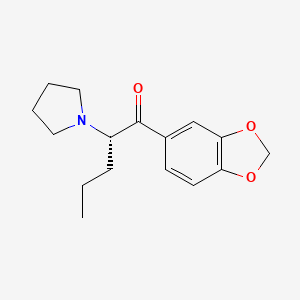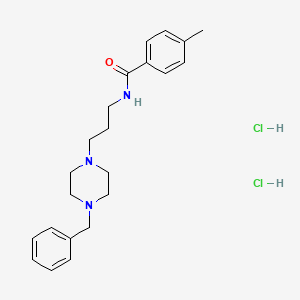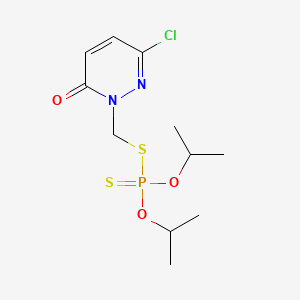
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone is a complex organophosphorus compound. This compound is known for its unique chemical structure, which combines elements of phosphorodithioic acid and pyridazinone. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone typically involves the following steps:
Preparation of Phosphorodithioic Acid, O,O-diisopropyl Ester: This is achieved by reacting phosphorus pentasulfide with isopropyl alcohol under controlled conditions.
Synthesis of 6-Chloro-2-(mercaptomethyl)-3(2H)-pyridazinone: This compound is synthesized by chlorinating 2-(mercaptomethyl)-3(2H)-pyridazinone.
Esterification Reaction: The final step involves the esterification of phosphorodithioic acid, O,O-diisopropyl ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: for the esterification process.
Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.
Purification steps: to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation reactions.
Thiols: Formed during reduction reactions.
Substituted Pyridazinones: Formed during nucleophilic substitution reactions.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to various biological effects.
Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:
Phosphorodithioic Acid Esters: These compounds share similar ester functional groups but differ in their substituents.
Pyridazinone Derivatives: These compounds have similar pyridazinone cores but differ in their side chains and functional groups.
Uniqueness
Combination of Functional Groups: The unique combination of phosphorodithioic acid and pyridazinone moieties sets this compound apart from others.
Reactivity and Stability: Its specific reactivity and stability make it valuable for various applications.
List of Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- 6-Chloro-3(2H)-pyridazinone
- 2-(Mercaptomethyl)-3(2H)-pyridazinone
Propriétés
Numéro CAS |
51356-17-3 |
|---|---|
Formule moléculaire |
C11H18ClN2O3PS2 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
6-chloro-2-[di(propan-2-yloxy)phosphinothioylsulfanylmethyl]pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN2O3PS2/c1-8(2)16-18(19,17-9(3)4)20-7-14-11(15)6-5-10(12)13-14/h5-6,8-9H,7H2,1-4H3 |
Clé InChI |
LRGQAAOEEHNMKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(OC(C)C)SCN1C(=O)C=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


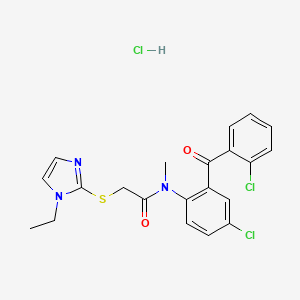
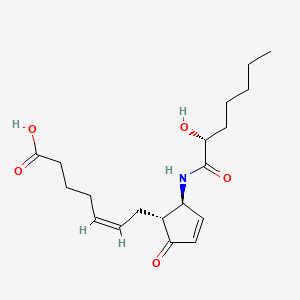




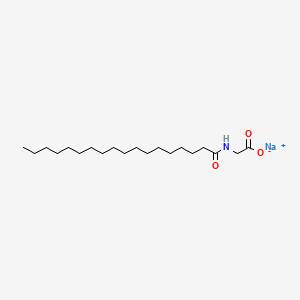
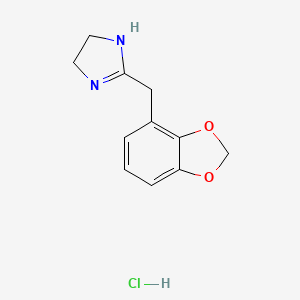


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)

